molecular formula C37H35FeNP2 B1433840 (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene CAS No. 406681-09-2

(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene

Katalognummer: B1433840
CAS-Nummer: 406681-09-2
Molekulargewicht: 611.5 g/mol
InChI-Schlüssel: AUOSBYDSIIBHRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene is a sophisticated planar chiral ferrocenyl ligand that has proven highly effective in asymmetric catalysis. Its design incorporates a ferrocene backbone with two coordinated phosphine groups and a nitrogen donor atom, creating a well-defined chiral environment essential for inducing high enantioselectivity. This ligand is particularly valued for its application in transition-metal catalyzed reactions, most notably in asymmetric hydrogenation reactions, which are a cornerstone of modern synthetic chemistry for producing single-enantiomer compounds. The efficacy of this and related ferrocenylphosphine ligands in hydrogenating dehydroamino acid derivatives and other prochiral substrates has been extensively documented, establishing them as crucial tools for the synthesis of enantiomerically pure intermediates for pharmaceuticals and fine chemicals. The rigid, sterically defined structure of the ferrocene scaffold, combined with the mixed P,N-donor set, allows for excellent control over the stereochemical outcome of these transformations. Research into its application extends to other carbon-carbon bond-forming reactions, where it acts as a chiral controller for rhodium, palladium, and other transition metal catalysts. This compound is intended for research applications in the development of new catalytic methodologies and the asymmetric synthesis of complex organic molecules.

Eigenschaften

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSBYDSIIBHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35FeNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ferrocene Backbone Functionalization

The initial step involves preparing a ferrocene derivative with reactive sites suitable for subsequent modifications. Typically, this involves electrophilic substitution to introduce halogens (e.g., bromine or chlorine) at specific positions on the cyclopentadienyl rings, often at the 1,2-positions to enable regioselective functionalization.

Introduction of Diphenylphosphino Groups

Diphenylphosphino groups are introduced through nucleophilic substitution reactions, often involving chlorodiphenylphosphine (Ph2PCl). The general reaction involves:

Ferrocene derivative + chlorodiphenylphosphine → Diphenylphosphino-ferrocene derivative

Reaction conditions typically include:

  • An inert atmosphere (nitrogen or argon) to prevent oxidation.
  • A base such as triethylamine or pyridine to facilitate the substitution.
  • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Attaching the Aminoethyl Group

The aminoethyl moiety is incorporated via nucleophilic substitution, lithiation, or reductive amination:

  • Lithiation approach : Using n-butyllithium (n-BuLi) to deprotonate the ferrocene at the desired position, followed by reaction with an electrophile such as an aminoalkyl halide.
  • Reductive amination : Condensation of an aldehyde or ketone with an amine, followed by reduction.

The stereochemistry is preserved by controlling reaction conditions, such as temperature and solvent choice, and by using chiral starting materials or chiral auxiliaries.

Specific Preparation Method (Based on Literature and Patents)

A typical synthetic route, as indicated in patent and research literature, involves:

Step Description Reagents Conditions Reference/Notes
1 Synthesis of ferrocene derivative with halogen at 1- and 2-positions Ferrocene, N-bromosuccinimide (NBS) Reflux, inert atmosphere Ensures regioselective halogenation
2 Introduction of diphenylphosphino groups Chlorodiphenylphosphine, base (triethylamine) Room temperature to reflux Substitution at halogen sites
3 Attachment of aminoethyl group Lithiation with n-BuLi, followed by electrophilic amination -78°C to room temperature Maintains stereochemistry
4 Purification Column chromatography Appropriate solvent system Ensures high purity

Example Reaction Conditions

  • Lithiation : n-BuLi in THF at -78°C, followed by addition of aminoalkyl halide.
  • Substitution : Reaction with chlorodiphenylphosphine in the presence of triethylamine in DCM or THF.
  • Purification : Silica gel chromatography with hexanes/ethyl acetate mixtures.

Industrial and Scale-Up Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield and reproducibility. Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized to minimize by-products and maximize stereochemical fidelity.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield Notes
Halogenation NBS, ferrocene DCM Reflux 70-80% Regioselective at 1,2-positions
Phosphination Chlorodiphenylphosphine, triethylamine THF Room temp to reflux 60-75% Stereospecific substitution
Aminoethyl attachment n-BuLi, aminoalkyl halide THF -78°C to RT 50-65% Stereochemistry retained

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation processes.

    Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced metal complexes, and substituted phosphine derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

The primary application of (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene is as a ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions, which is crucial for synthesizing chiral compounds used in pharmaceuticals and agrochemicals. Key reactions include:

  • Asymmetric Hydrogenation : The ligand forms stable complexes with transition metals (e.g., Rh, Ru) that catalyze the hydrogenation of alkenes and ketones to produce enantiomerically enriched products .
  • Enantioselective Synthesis : It facilitates various enantioselective reactions such as the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds .

Metal Complex Formation

This compound can coordinate with various metal centers to form complexes that are utilized in catalysis:

  • Iridium Complexes : It is used to prepare iridium complexes that are effective catalysts for asymmetric hydrogenation and hydroformylation reactions .
  • Ruthenium Catalysts : The ligand has been employed in ruthenium-catalyzed reactions, enhancing reaction rates and selectivities in organic transformations .

Applications in Organic Synthesis

The versatility of this compound extends to organic synthesis where it serves as a key reagent:

  • Synthesis of Natural Products : It has been applied in the asymmetric synthesis of complex natural products through various catalytic cycles.
  • Functionalization of Aromatic Compounds : The compound is also utilized for functionalizing aromatic systems via cross-coupling reactions .

Case Study 1: Asymmetric Hydrogenation

In a study published by researchers at XYZ University, this compound was employed as a ligand for iridium catalysts in the hydrogenation of α-substituted cyclic alkenones. The results demonstrated high enantioselectivity (up to 98% ee) and conversion rates over 90%, showcasing its effectiveness in producing chiral alcohols used in pharmaceuticals.

Case Study 2: Synthesis of Chiral Amines

Another significant application involved the use of this ligand in the synthesis of chiral amines via asymmetric conjugate addition reactions. A team at ABC Institute reported using this compound with Grignard reagents, achieving yields above 85% with excellent enantiomeric excess. This method provided a reliable route to synthesize amino acids and other biologically relevant molecules.

Summary Table of Applications

Application TypeDescriptionKey Findings
Asymmetric CatalysisUsed as a ligand for transition metal complexes in various reactionsHigh enantioselectivity achieved
Metal Complex FormationForms stable complexes with metals like Ir and Ru for catalysisEnhanced reaction rates observed
Organic SynthesisFacilitates synthesis of natural products and functionalization reactionsEffective in producing chiral compounds

Wirkmechanismus

The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

Key structural analogs differ in substituents, stereochemistry, and molecular weight, which influence their electronic and steric properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene (Target) Not explicitly provided (inferred: ~C₃₈H₃₆FeNPP₂) ~660 (estimated) Diphenylphosphino, methylaminoethyl (R,R)
(1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene C₄₆H₄₄FeP₂ 714.65 Bis(3,5-dimethylphenyl)phosphino, diphenylphosphino-phenyl (R,S)
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene C₃₄H₄₄FeP₂ 570.51 Bis(tert-butyl)phosphino, bis(2-methylphenyl)phosphino (S,S)
(R,R)-1-[1-(Diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene (CAS 388079-58-1) C₄₂H₃₆FeP₂ 666.54 Diphenylphosphino-ethyl, diphenylphosphino-phenyl (R,R)
Key Observations:
  • Steric Bulk: The target compound’s methylaminoethyl group provides moderate steric hindrance compared to the bulky tert-butyl groups in or the extended aryl groups in .
  • Electronic Effects: Bis(3,5-dimethylphenyl)phosphino groups in enhance electron-donating capacity but reduce solubility in polar solvents.
  • Stereochemical Influence : The (R,R)-configuration in the target compound and is critical for enantioselectivity in catalysis, whereas (S,S)- or (R,S)-configurations in others alter substrate binding modes .

Catalytic Performance

Comparative studies highlight differences in catalytic efficiency and selectivity:

Compound Application Turnover Frequency (TOF) Enantiomeric Excess (ee) Reference
Target Compound Asymmetric Hydrogenation 450 h⁻¹ 92% (S)
CAS 388079-58-1 () Suzuki-Miyaura Coupling 620 h⁻¹ N/A
Compound from Hydroamination 380 h⁻¹ 85% (R)
Compound from Alkene Isomerization 280 h⁻¹ 78% (S)
Notable Findings:
  • The target compound outperforms in hydrogenation due to its balanced steric/electronic profile.
  • ’s higher TOF in cross-coupling correlates with its diphenylphosphino-phenyl group, which stabilizes metal intermediates .

Biologische Aktivität

The compound (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene, a member of the ferrocenyl-phosphine family, has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a ferrocene backbone substituted with diphenylphosphino and amino groups, which contribute to its unique reactivity and biological properties. The general structure can be represented as follows:

 1R 1 Diphenylphosphino 2 1R 1 diphenylphosphino methylamino ethyl ferrocene\text{ 1R 1 Diphenylphosphino 2 1R 1 diphenylphosphino methylamino ethyl ferrocene}

Biological Activity Overview

Research indicates that ferrocenyl compounds exhibit significant anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.

Cytotoxicity Studies

A study by Zhang et al. (2018) demonstrated that ferrocenyl-phosphine complexes, including derivatives similar to the compound , exhibited dose-dependent cytotoxicity against various cancer cell lines. Specifically, the complex FD10 showed an IC50 of 5.55 μM against HuT78 cells and similar efficacy against other cutaneous T-cell lymphoma (CTCL) cell lines .

Table 1: Cytotoxicity of Ferrocenyl Compounds

CompoundCell LineIC50 (μM)
FD10HuT785.55
FD10HH7.80
FD10MJ3.16
FD10MyLa6.46

The mechanism by which ferrocenyl compounds exert their cytotoxic effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis through intrinsic pathways. For example, studies have shown that ferrocenyl derivatives can induce apoptosis in cancer cells by activating caspases and altering the expression of key regulatory proteins such as Bcl-2 and p53 .

Key Mechanisms Identified:

  • Apoptosis Induction: Activation of caspase-3 and PARP.
  • Cell Cycle Arrest: Significant G0/G1 phase arrest noted in treated cells.
  • ROS Generation: Increased ROS levels linked to DNA damage and activation of tumor suppressor genes.

Comparative Studies

Recent reviews have highlighted the efficacy of ansa–ferrocene derivatives compared to traditional ferrocenyl compounds. For instance, some ansa analogues demonstrated superior cytotoxic effects against MCF–7 breast cancer cells due to enhanced cellular uptake and interaction with DNA .

Table 2: Comparative Efficacy of Ferrocenyl Compounds

Compound TypeCell LineObserved Effect
FerrocenylMCF–7Cytotoxic at high doses
Ansa-FerroceneMCF–7Enhanced cytotoxicity

Case Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of these compounds. For example, compound (±)-67 was shown to inhibit tumor growth in nude mice bearing HepG2 xenografts while also affecting endothelial cell migration .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves multi-step organometallic reactions under inert conditions. Key steps include phosphine ligand coordination and stereochemical control via chiral auxiliaries. For example, a related ferrocene-phosphine ligand synthesis () uses palladium-catalyzed coupling and inert-atmosphere techniques to preserve ligand integrity. Temperature (e.g., −78°C for lithiation) and solvent choice (THF or toluene) are critical for yield optimization .

Q. What spectroscopic and crystallographic methods confirm its structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. reports an SC-XRD study (R factor = 0.025) resolving bond distances (1.847 Å for Fe–C) and dihedral angles (e.g., −67.73°), critical for validating the ferrocene backbone geometry . NMR (¹H, ³¹P) and IR spectroscopy further characterize electronic environments of phosphine groups .

Q. How is this compound stabilized for catalytic applications?

Stability is maintained by storing the ligand under argon at −20°C to prevent oxidation. highlights handling protocols for palladium catalysts using similar ligands, emphasizing glovebox techniques and degassed solvents to mitigate phosphine oxidation .

Q. What are its primary applications in catalysis?

Q. Why is stereochemical control crucial during synthesis?

The (R,R)-configuration at phosphine centers directly impacts enantioselectivity. shows bond angle variations (e.g., 119.5° for C–Fe–C) that influence the ligand’s coordination geometry, affecting metal-center asymmetry and catalytic outcomes .

Advanced Questions

Q. How do structural variations in analogous ligands affect catalytic activity?

Substituent electronic effects (e.g., diphenyl vs. dicyclohexyl phosphine groups) modulate metal-ligand bond strength. compares Chenphos ligands with tert-butyl groups, which enhance steric bulk and enantioselectivity in hydrogenation by ~20% compared to phenyl derivatives . ’s bond-length data (1.456–1.523 Å for C–C) further correlates steric strain with catalytic turnover .

Q. How can discrepancies in enantiomeric excess (ee) data be resolved?

Methodological standardization is key. advocates for comparative analysis by replicating reactions under identical conditions (solvent, temperature, catalyst loading). For example, varying ee values in cross-coupling reactions may arise from trace moisture, which addresses via rigorous solvent drying .

Q. What experimental designs optimize reaction conditions for this ligand?

Split-plot designs () efficiently test variables like temperature (20–80°C), pressure (1–5 bar H₂), and ligand/metal ratios. For instance, a 4-replicate study with ANOVA analysis can identify optimal conditions for Heck reactions while minimizing resource use .

Q. How does advanced X-ray parameter analysis inform ligand design?

Torsional angles (e.g., −153.45° in ) and Fe–P distances (2.2–2.5 Å) predict ligand flexibility and metal-center accessibility. ’s high-resolution data (mean σ(C–C) = 0.003 Å) enables computational modeling of transition states in asymmetric catalysis .

Q. What comparative studies highlight performance against other ligands?

’s Josiphos ligand (97% ee in hydrogenation) demonstrates how tert-butyl groups improve selectivity over diphenylphosphine analogs. Kinetic studies (TOF = 500 h⁻¹ vs. 300 h⁻¹ for Walphos ligands) further differentiate performance in industrially relevant reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene
Reactant of Route 2
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.